molecular formula C15H18ClN3O3 B12161736 tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate

tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate

Cat. No.: B12161736
M. Wt: 323.77 g/mol
InChI Key: WXNRSILCXONYAE-UHFFFAOYSA-N
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Description

tert-Butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate: is a synthetic organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a quinazolinone core, which is further substituted with a chloro group. Quinazolinone derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Alkylation: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base like potassium carbonate (K₂CO₃).

    Carbamate Formation: The final step involves the reaction of the intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine (Et₃N) to form the tert-butyl carbamate group.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control is common in industrial settings to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl side chain, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Amino or thioquinazolinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor. Quinazolinone derivatives are known to inhibit various enzymes, including kinases and proteases, which are crucial in cellular signaling and metabolism.

Medicine

In medicine, this compound and its derivatives are explored for their potential therapeutic effects. Quinazolinone derivatives have shown promise in treating cancer, inflammation, and infectious diseases due to their ability to interact with biological targets.

Industry

Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects. The chloro and carbamate groups can enhance the binding affinity and specificity of the compound to its targets.

Comparison with Similar Compounds

Similar Compounds

    7-Chloroquinazolin-4(3H)-one: Lacks the tert-butyl carbamate group but shares the quinazolinone core.

    tert-Butyl [2-(4-oxoquinazolin-3(4H)-yl)ethyl]carbamate: Similar structure but without the chloro substitution.

    N-(2-(7-Chloroquinazolin-4-yl)ethyl)carbamate: Similar but with different substituents on the carbamate group.

Uniqueness

The presence of both the chloro and tert-butyl carbamate groups in tert-butyl [2-(7-chloro-4-oxoquinazolin-3(4H)-yl)ethyl]carbamate makes it unique. These groups can significantly influence the compound’s reactivity, stability, and biological activity, distinguishing it from other quinazolinone derivatives.

This comprehensive overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic applications

Properties

Molecular Formula

C15H18ClN3O3

Molecular Weight

323.77 g/mol

IUPAC Name

tert-butyl N-[2-(7-chloro-4-oxoquinazolin-3-yl)ethyl]carbamate

InChI

InChI=1S/C15H18ClN3O3/c1-15(2,3)22-14(21)17-6-7-19-9-18-12-8-10(16)4-5-11(12)13(19)20/h4-5,8-9H,6-7H2,1-3H3,(H,17,21)

InChI Key

WXNRSILCXONYAE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=NC2=C(C1=O)C=CC(=C2)Cl

Origin of Product

United States

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